molecular formula C18H15N3S B11429034 5-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

5-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11429034
M. Wt: 305.4 g/mol
InChI Key: KWWAJZNCTHPELH-UHFFFAOYSA-N
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Description

5-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiophene and phenyl groups in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method is the cyclization of 2-aminopyridines with arylglyoxals and thiophenes. The reaction is usually carried out in the presence of a catalyst such as iodine and an oxidizing agent like potassium persulfate . The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl or thiophene derivatives.

Scientific Research Applications

5-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.

    Thiazole: Another heterocyclic compound with diverse biological activities.

    Benzimidazole: Known for its antimicrobial and antifungal properties.

Uniqueness

5-methyl-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both thiophene and phenyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

5-methyl-N-phenyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H15N3S/c1-13-7-5-11-16-20-17(15-10-6-12-22-15)18(21(13)16)19-14-8-3-2-4-9-14/h2-12,19H,1H3

InChI Key

KWWAJZNCTHPELH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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